6-phenylspiro[3.3]heptan-1-one
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Overview
Description
6-phenylspiro[3.3]heptan-1-one is a colorless, crystalline organic compound with a molecular weight of 210.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylspiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes . This reaction proceeds via a strain-relocating semipinacol rearrangement, which is fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent . The process involves initial nucleophilic addition to the cyclopropanone formed in situ, followed by protonation and [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-phenylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
6-phenylspiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and enzyme inhibition.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-phenylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-phenylspiro[3.3]heptan-2-one: Similar in structure but differs in the position of the ketone group.
Spiro[3.3]heptane derivatives: Other derivatives with different substituents on the spirocyclic ring.
Uniqueness
6-phenylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the position of the phenyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2680539-98-2 |
---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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